KGYY15

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C84H129N21O22S |

|---|---|

分子量 |

1817.1 g/mol |

IUPAC名 |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C84H129N21O22S/c1-44(2)36-60(102-82(124)69(90)45(3)4)78(120)98-58(29-30-66(88)110)75(117)101-63(39-50-41-91-54-17-9-8-16-53(50)54)77(119)93-46(5)71(113)95-56(19-11-14-33-86)73(115)96-55(18-10-13-32-85)72(114)92-42-68(112)94-61(37-48-21-25-51(108)26-22-48)79(121)100-62(38-49-23-27-52(109)28-24-49)80(122)105-70(47(6)107)83(125)99-59(31-35-128-7)76(118)97-57(20-12-15-34-87)74(116)104-65(43-106)81(123)103-64(84(126)127)40-67(89)111/h8-9,16-17,21-28,41,44-47,55-65,69-70,91,106-109H,10-15,18-20,29-40,42-43,85-87,90H2,1-7H3,(H2,88,110)(H2,89,111)(H,92,114)(H,93,119)(H,94,112)(H,95,113)(H,96,115)(H,97,118)(H,98,120)(H,99,125)(H,100,121)(H,101,117)(H,102,124)(H,103,123)(H,104,116)(H,105,122)(H,126,127)/t46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-/m0/s1 |

InChIキー |

FEKFZFYNGZUSDB-VRFBUUBZSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |

製品の起源 |

United States |

Foundational & Exploratory

KGYY15 Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KGYY15 peptide has emerged as a promising therapeutic candidate for autoimmune diseases, particularly type 1 diabetes.[1][2] This 15-amino acid peptide, derived from the CD154 protein, targets the CD40 receptor, a critical player in the inflammatory cascade.[1][3] Unlike antibody-based therapies targeting the CD40-CD154 interaction which have faced challenges with adverse events, this compound offers a novel modulatory approach.[2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of the this compound peptide, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Targeting and Modulation of CD40 Signaling

The primary mechanism of action of this compound revolves around its specific interaction with the CD40 receptor.[1] This interaction leads to a modulation of the downstream signaling cascade that is typically initiated by the binding of CD40 to its ligand, CD154. This modulation, rather than complete inhibition, is a key feature of this compound's therapeutic potential, as it may avoid the complications of broad immunosuppression.[3][4][5]

Interaction with CD40 and Integrins

Initially identified as a CD40-targeting peptide, further research has revealed a more complex interaction involving integrins.[1][3] this compound has been shown to interact not only with CD40 but also with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[3] This suggests that this compound may influence an inflammatory nexus involving both CD40 and integrin signaling pathways.[3][4][6]

The peptide is based on the region of CD154 known to be critical for its interaction with CD40.[3] The mouse this compound peptide has the sequence VLQWAKKGYYTMKSN.[1][3] Studies have demonstrated that this compound can physically pull down the CD40 protein from various immune cell lysates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the this compound peptide.

Table 1: Binding Affinity of this compound to Target Receptors

| Interacting Molecules | Binding Affinity (Kd) | Experimental Method |

| This compound and CD40 | 109.69 nM | KinExA |

| This compound and CD11a/CD18 + CD40 | 166.78 nM | KinExA |

| This compound and CD11b/CD18 + CD40 | 7.09 nM | KinExA |

| Data sourced from KinExA solution phase assays.[3] |

Table 2: Cellular Binding and Competition Assays

| Cell Type | Staining Condition | Result |

| NAMALWA cells | Fluorescenated this compound | Positive staining |

| NAMALWA cells | This compound + recombinant CD11a/CD18 | 29.4% reduction in staining |

| NAMALWA cells | This compound + recombinant CD11b/CD18 | 22.7% reduction in staining |

| NAMALWA cells | This compound + anti-CD11a antibody | 14.0% reduction in staining |

| NAMALWA cells | This compound + anti-CD11b antibody | 13.2% reduction in staining |

| Competition assays demonstrate that both CD11a/CD18 and CD11b/CD18 are involved in this compound binding to cells.[3] |

Table 3: Efficacy in a Mouse Model of Type 1 Diabetes

| Treatment Outcome | Percentage of Cases |

| Prevention of type 1 diabetes | >90% |

| Reversal of new-onset hyperglycemia | 56% |

| Data from preclinical trials in NOD mice.[3][7] |

Signaling Pathways

The interaction of this compound with CD40 and integrins modulates key signaling pathways involved in autoimmune inflammation.

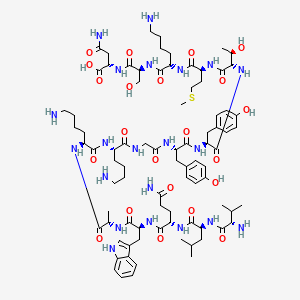

Caption: this compound modulates the CD40 signaling pathway.

The diagram illustrates the dual interaction of this compound with both CD40 and integrins. By binding to these receptors, this compound interferes with the pro-inflammatory signals typically initiated by the CD40-CD154 interaction. This leads to a significant reduction in the production of key inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Peptide Pull-down Assay

This assay is used to demonstrate the physical interaction between this compound and its target proteins.

Caption: Workflow for this compound peptide pull-down assay.

Methodology:

-

Cell Lysis: Prepare lysates from target cells (e.g., splenic CD4hi cells, CD8 cells, and APCs).

-

Incubation: Incubate the cell lysates with biotinylated this compound peptide to allow for binding.

-

Capture: Add streptavidin-coated agarose beads to the lysate-peptide mixture. The high affinity of biotin (B1667282) for streptavidin will capture the this compound peptide along with any bound proteins.

-

Washing: Perform a series of washes to remove proteins that are not specifically bound to the peptide.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CD40 antibody to confirm the presence of CD40.[1]

Flow Cytometry for Cellular Binding

This protocol is used to quantify the binding of this compound to the surface of different cell types.

Methodology:

-

Cell Preparation: Isolate target cells, such as NOD splenic Th40 cells or APCs.[1]

-

Staining: Co-stain the cells with a FITC-conjugated this compound peptide and a fluorescently labeled anti-CD40 antibody.[1]

-

Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells that are positive for both this compound and CD40.[1]

-

Competition Assay (for integrin interaction): To assess the role of integrins, cells can be pre-incubated with recombinant CD11a/CD18 or CD11b/CD18 proteins, or with antibodies against these integrins, before adding the fluorescently labeled this compound. A reduction in this compound staining indicates competition for binding.[3]

KinExA (Kinetic Exclusion Assay)

This solution-phase immunoassay is used to determine the binding affinity (Kd) between this compound and its target receptors.

Methodology:

-

Sample Preparation: Prepare a series of samples containing a constant concentration of the receptor (e.g., recombinant CD40, CD11a/CD18, or CD11b/CD18) and varying concentrations of the this compound peptide.

-

Equilibration: Allow the samples to reach equilibrium.

-

Analysis: Pass the samples through a flow cell containing beads coated with the receptor. The amount of free receptor captured by the beads is inversely proportional to the amount bound to the this compound peptide in solution.

-

Data Interpretation: By analyzing the amount of free receptor at different peptide concentrations, the dissociation constant (Kd) can be calculated, providing a measure of binding affinity.[3][4]

Conclusion

The this compound peptide represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its unique mechanism of action, involving the modulation of both CD40 and integrin signaling pathways, offers the potential for effective disease control without the risks associated with complete immunosuppression. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicineinnovates.com [medicineinnovates.com]

- 5. Slow Subcutaneous Release of Glatiramer Acetate or CD40-Targeting Peptide KGYY6 Is More Advantageous in Treating Ongoing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on KGYY15 and the CD40-CD154 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD40-CD154 signaling pathway is a critical co-stimulatory axis in the regulation of immune responses. Its dysregulation is a key factor in the pathogenesis of numerous autoimmune diseases. Consequently, this pathway has emerged as a significant target for therapeutic intervention. However, early approaches using monoclonal antibodies against CD154 were associated with serious thromboembolic events, highlighting the need for alternative strategies. This technical guide focuses on KGYY15, a novel 15-amino-acid peptide designed to modulate the CD40-CD154 interaction. Preclinical studies have demonstrated its potential in preventing and even reversing autoimmune conditions such as type 1 diabetes in non-obese diabetic (NOD) mice.[1][2][3][4] This document provides a comprehensive overview of the CD40-CD154 pathway, the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling cascades and experimental workflows.

The CD40-CD154 Signaling Pathway: A Central Regulator of Immunity

The interaction between the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, and its ligand, CD154 (also known as CD40L), is a cornerstone of adaptive immunity. CD40 is expressed on a variety of antigen-presenting cells (APCs), including B cells, macrophages, and dendritic cells, as well as non-immune cells.[5] CD154 is primarily expressed on activated T cells. This interaction delivers crucial signals for the activation, proliferation, and differentiation of both T cells and APCs.

Upon binding of CD154, CD40 trimerizes and recruits TNFR-associated factors (TRAFs), particularly TRAF2, TRAF3, TRAF5, and TRAF6, to its cytoplasmic tail.[6][7][8] This initiates a cascade of downstream signaling events, primarily through two major pathways:

-

The NF-κB Pathway: Activation of TRAFs leads to the activation of both the canonical and non-canonical NF-κB pathways.[5] This results in the translocation of NF-κB transcription factors to the nucleus, where they induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: The CD40-TRAF signaling complex also activates various MAPK cascades, including JNK, p38, and ERK.[8][9] These pathways play a crucial role in cell proliferation, differentiation, and survival.

Dysregulation of the CD40-CD154 pathway is implicated in a multitude of autoimmune diseases, including systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis, making it a prime target for therapeutic intervention.

This compound: A Modulatory Peptide Targeting CD40

This compound is a 15-amino-acid peptide that has been developed as a therapeutic agent to target the CD40-CD154 signaling pathway.[1][2][3][4] Unlike monoclonal antibodies that aim to completely block the interaction, this compound appears to modulate the signaling cascade.[3] Preclinical studies in NOD mice, a model for type 1 diabetes, have shown that this compound can prevent the onset of hyperglycemia in over 90% of cases and reverse recent-onset hyperglycemia in 56% of animals.[3]

Mechanism of Action

This compound's mechanism of action is multifaceted. It not only interacts with CD40 but also with integrins, specifically CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[3] This complex interaction is believed to modulate the inflammatory signals emanating from the CD40 receptor, rather than causing broad immunosuppression.[3] This modulatory approach may circumvent the adverse effects observed with complete blockade of the CD40-CD154 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinity of this compound

| Interacting Molecules | Assay | Dissociation Constant (Kd) | Reference |

| This compound and CD40 | KinExA | 109.69 nM | [3] |

| This compound and CD40 + CD11a/CD18 | KinExA | 166.78 nM | [3] |

| This compound and CD40 + CD11b/CD18 | KinExA | 7.09 nM | [3] |

KinExA: Kinetic Exclusion Assay

Table 2: In Vivo Efficacy of this compound in NOD Mice

| Study Type | This compound Dose | Administration Route | Outcome | Reference |

| Prevention | 1 mg/kg (weekly for 20 weeks) | Intravenous (i.v.) | >90% prevention of hyperglycemia | [1] |

| Reversal | 4 mg/kg (daily for ≥6 days) | Intravenous (i.v.) | 56% reversal of new-onset hyperglycemia | [1] |

Table 3: Effect of this compound on Cytokine Production by Th40 Cells in NOD Mice

| Cytokine | Effect of this compound Treatment | Lymph Node Type | Reference |

| IFN-γ | Significantly Reduced | Peripheral | [1] |

| TNF-α | Significantly Reduced | Peripheral & Pancreatic | [1] |

| IL-6 | Significantly Reduced | Peripheral & Pancreatic | [1] |

| IL-2 | Not Affected | Peripheral | [1] |

| IL-2 | Significantly Reduced | Pancreatic | [1] |

Note: Specific quantitative reductions (e.g., in pg/mL) were not detailed in the referenced literature, which reported the changes as "significantly reduced."

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and the CD40-CD154 signaling pathway.

Co-Immunoprecipitation of this compound and CD40

This protocol is adapted from standard co-immunoprecipitation procedures and is suitable for demonstrating the interaction between this compound and CD40 in cell lysates.

Materials:

-

Cells expressing CD40 (e.g., B cells, macrophages)

-

This compound peptide

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against CD40 (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against this compound (for detection) or labeled this compound

Procedure:

-

Cell Lysis:

-

Culture and harvest CD40-expressing cells.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-CD40 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Place the tube on a magnetic rack to capture the beads.

-

Carefully remove and discard the supernatant.

-

-

Washing:

-

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, capture the beads with the magnetic rack and discard the supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Collect the eluate using the magnetic rack.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against this compound.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Kinetic Exclusion Assay (KinExA)

This protocol provides a general workflow for determining the binding affinity (Kd) of this compound to CD40 using the KinExA method.

Principle:

The KinExA technology measures binding interactions in solution. A constant concentration of the receptor (e.g., CD40) is incubated with varying concentrations of the ligand (e.g., this compound) to reach equilibrium. The mixture is then passed over a solid phase coated with the ligand, which captures the free receptor. The amount of captured receptor is quantified using a fluorescently labeled secondary antibody. By plotting the free receptor concentration against the total ligand concentration, the Kd can be determined.[10][11][12]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant CD40 (the constant binding partner).

-

Prepare a series of dilutions of this compound (the titrant).

-

Prepare a fluorescently labeled secondary antibody that recognizes CD40.

-

-

Solid Phase Preparation:

-

Coat polymethyl methacrylate (B99206) (PMMA) beads with this compound according to the manufacturer's instructions.

-

-

Equilibration:

-

Prepare a series of samples by mixing a constant concentration of CD40 with each dilution of this compound.

-

Incubate the samples for a sufficient time to allow the binding to reach equilibrium.

-

-

KinExA Measurement:

-

Run the samples through the KinExA instrument.

-

The instrument will briefly expose each sample to the this compound-coated beads, allowing the capture of free CD40.

-

The captured CD40 is then detected by the fluorescently labeled secondary antibody.

-

-

Data Analysis:

-

The instrument's software will generate a binding curve by plotting the fluorescence signal (proportional to the free CD40 concentration) against the this compound concentration.

-

Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

-

In Vivo Efficacy Study in NOD Mice

This protocol outlines a general workflow for assessing the efficacy of this compound in preventing or reversing type 1 diabetes in the NOD mouse model.

Animals:

-

Female Non-Obese Diabetic (NOD) mice.

Procedure for Prevention Study:

-

Animal Grouping:

-

Randomly assign young (e.g., 4-5 weeks old) pre-diabetic female NOD mice to a treatment group (this compound) and a control group (vehicle, e.g., PBS).

-

-

Dosing:

-

Administer this compound (e.g., 1 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous injection) at a specified frequency (e.g., weekly).

-

-

Monitoring:

-

Monitor blood glucose levels weekly using a glucometer.

-

Monitor body weight and general health of the animals.

-

Consider an animal diabetic after two consecutive blood glucose readings above a predetermined threshold (e.g., 250 mg/dL).

-

-

Endpoint:

-

Continue the study for a predefined period (e.g., up to 30 weeks of age).

-

At the end of the study, euthanize the animals and collect tissues (e.g., pancreas, spleen, lymph nodes) for further analysis (e.g., histology, flow cytometry).

-

Procedure for Reversal Study:

-

Induction of Diabetes:

-

Monitor female NOD mice for the onset of diabetes (as defined by blood glucose levels).

-

-

Treatment Initiation:

-

Once an animal becomes diabetic, initiate treatment with this compound (e.g., 4 mg/kg daily) or vehicle.

-

-

Monitoring:

-

Monitor blood glucose levels daily to assess the reversal of hyperglycemia.

-

A successful reversal can be defined as the return to normoglycemic levels for a sustained period.

-

-

Endpoint:

-

Continue treatment for a specified duration (e.g., 1-2 weeks).

-

Collect tissues for analysis as in the prevention study.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the CD40-CD154 signaling pathway, the proposed mechanism of this compound, and the experimental workflows.

Caption: The CD40-CD154 signaling cascade.

Caption: Proposed modulatory mechanism of this compound.

Caption: Co-Immunoprecipitation experimental workflow.

Caption: Kinetic Exclusion Assay (KinExA) workflow.

Conclusion and Future Directions

The peptide this compound represents a promising therapeutic candidate for the treatment of autoimmune diseases by modulating the critical CD40-CD154 signaling pathway. Its unique mechanism, involving interaction with both CD40 and integrins, appears to offer a more nuanced approach than complete pathway blockade, potentially avoiding the adverse effects seen with earlier antibody-based therapies. The quantitative data from preclinical studies in NOD mice demonstrate its potent in vivo efficacy in preventing and reversing type 1 diabetes.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates downstream signaling events, including the specific effects on TRAF recruitment and the activation of NF-κB and MAPK pathways. Further preclinical studies in other autoimmune models are warranted to explore the broader therapeutic potential of this compound. Ultimately, the successful translation of this compound to the clinic could offer a novel and safer therapeutic option for patients suffering from a range of debilitating autoimmune disorders.

References

- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CD40-Mediated Activation of the NF-κB2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-users.med.cornell.edu [www-users.med.cornell.edu]

- 7. Targeting signaling factors for degradation, an emerging mechanism for TRAF functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRAF molecules in cell signaling and in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRAF2 multitasking in TNF receptor-induced signaling to NF-κB, MAP kinases and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic exclusion assay - Wikipedia [en.wikipedia.org]

- 11. sapidyne.com [sapidyne.com]

- 12. Exploring the Dynamic Range of the Kinetic Exclusion Assay in Characterizing Antigen-Antibody Interactions | PLOS One [journals.plos.org]

An In-depth Technical Guide to the KGYY15 Peptide: Structure, Sequence, and Core Functions

This technical guide provides a comprehensive overview of the KGYY15 peptide, a promising therapeutic candidate for autoimmune diseases. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, sequence, biological functions, and the experimental protocols used for its characterization.

Core Peptide Information

The this compound peptide is a 15-amino-acid sequence derived from mouse CD154, a protein crucial for immune system regulation.[1][2] Specifically, it corresponds to amino acids 136-150 of the mouse CD154 protein.[1]

Peptide Sequence and Structure

The primary structure of the this compound peptide is as follows:

-

Sequence: H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH[2]

-

One-Letter Code: VLQWAKKGYYTMKSN[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1815.93 Da | [2] |

| Molecular Formula | C84H129N21O22S | [2] |

| Purity | >95% (as determined by HPLC) | [2] |

| Solubility | Soluble in water | [2] |

| Appearance | Freeze-dried solid | [2] |

Biological Function and Signaling Pathway

This compound has been identified as a modulator of the interaction between CD40 and its ligand, CD154 (also known as CD40L).[1][3] This interaction is a critical signaling pathway in the immune system, and its dysregulation is implicated in various autoimmune diseases.[4] this compound has been shown to interact not only with CD40 but also with the integrins CD11a/CD18 and CD11b/CD18.[1][3] This multi-target interaction suggests that this compound may modulate inflammatory signaling rather than causing complete inhibition, which could be advantageous in therapeutic applications.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway involving CD40, CD154, integrins, and the modulatory role of the this compound peptide.

Caption: this compound modulates CD40 and integrin signaling.

Quantitative Data

The interaction of this compound with its target proteins has been quantified using various biophysical techniques.

Table 2: Binding Affinities (Kd) of this compound

| Interacting Molecules | Kd (nM) | Experimental Method | Reference |

| This compound with CD40 | 109.69 | KinExA | [1] |

| This compound with CD11a/CD18 + CD40 | 166.78 | KinExA | [1] |

| This compound with CD11b/CD18 + CD40 | 7.09 | KinExA | [1] |

Table 3: Inhibitory Concentration (IC50) of this compound

| Interaction | IC50 | Experimental Method | Reference |

| Inhibition of CD40-CD40L interaction | >1 mM | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound peptide.

Peptide Synthesis and Characterization

Standard solid-phase peptide synthesis (SPPS) protocols are employed for the synthesis of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin. The carboxyl group of the incoming amino acid is activated using a coupling agent (e.g., HATU), and the reaction is carried out in the presence of a base (e.g., DIEA).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF after each coupling and deprotection step to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction of this compound with CD40 and integrins in a cellular context.[1]

Protocol 2: Co-Immunoprecipitation of this compound Interaction Partners

-

Cell Lysis: Cells expressing the target proteins are lysed in a non-denaturing lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-CD40) or with this compound peptide conjugated to beads overnight at 4°C with gentle rotation.

-

Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the "prey" proteins (e.g., anti-CD11a, anti-CD11b).

Kinetic Exclusion Assay (KinExA)

KinExA is a solution-based immunoassay used to determine the binding affinity (Kd) of this compound to its target proteins.[1]

Protocol 3: KinExA for Measuring Binding Affinity

-

Reagent Preparation: Solutions of the ligand (this compound) and the receptor (e.g., recombinant CD40) are prepared in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA).

-

Equilibration: A constant concentration of the receptor is incubated with varying concentrations of the ligand until the binding reaction reaches equilibrium.

-

Sample Analysis: The equilibrated samples are passed through a micro-column containing beads coated with the receptor.

-

Detection: The amount of free receptor captured on the beads is detected using a fluorescently labeled secondary antibody.

-

Data Analysis: The binding curve is generated by plotting the signal from the captured receptor against the ligand concentration. The Kd is then determined by fitting the data to a 1:1 binding model.

Flow Cytometry Competition Assay

This assay is used to assess the ability of this compound to compete with other molecules for binding to cell surface receptors.

Protocol 4: Flow Cytometry Competition Binding Assay

-

Cell Preparation: A cell line expressing the target receptor (e.g., CD40) is harvested and washed.

-

Competition Reaction: The cells are incubated with a fixed concentration of a fluorescently labeled ligand (e.g., FITC-conjugated anti-CD40 antibody) in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is incubated at 4°C to allow binding to reach equilibrium.

-

Washing: The cells are washed to remove unbound ligand and competitor.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer.

-

Data Analysis: The percentage of inhibition of the fluorescent ligand binding is calculated for each concentration of the competitor. The IC50 value is determined from the resulting dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the signaling components.

Caption: Co-Immunoprecipitation Workflow.

Caption: KinExA Workflow for Kd Determination.

References

- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicineinnovates.com [medicineinnovates.com]

- 5. medchemexpress.com [medchemexpress.com]

The KGYY15 Peptide: A Modulator of CD40 and Integrin Signaling in Autoimmunity

An In-depth Technical Guide on its Discovery, Origin, and Mechanism of Action

Abstract

The 15-amino-acid peptide, KGYY15, has emerged as a promising therapeutic candidate for autoimmune diseases by targeting the pro-inflammatory nexus of CD40 and integrin signaling. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its development as a CD154-derived peptide that interacts with CD40 and the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1). We present a compilation of the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the modulated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its unique mechanism of modulating, rather than inhibiting, key inflammatory pathways.

Discovery and Origin of this compound

The this compound peptide was rationally designed based on the structure of CD154 (CD40 Ligand), the natural binding partner of the CD40 receptor. The interaction between CD40 and CD154 is a critical co-stimulatory signal in the activation of antigen-presenting cells and T cells, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. Initial therapeutic strategies targeting this pathway with monoclonal antibodies against CD154 were halted due to severe thromboembolic adverse events.[1] This necessitated the development of alternative approaches with improved safety profiles.

Researchers identified a key region within the mouse CD154 protein (amino acids 136-150) that is crucial for its interaction with CD40.[1] The peptide this compound was synthesized to mimic this binding domain. Its amino acid sequence is VLQWAKKGYYTMKSN .[2] Preclinical studies in non-obese diabetic (NOD) mice, a model for type 1 diabetes, demonstrated that this compound could prevent disease onset in over 90% of cases and even reverse recent-onset hyperglycemia in 56% of animals.[1][3]

Further investigations revealed that this compound's mechanism of action is more complex than simple competitive inhibition of the CD40-CD154 interaction. It was discovered that this compound also interacts with the β2 integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1), which are themselves involved in inflammatory processes and can form complexes with CD40.[1][4] This multi-target engagement suggests that this compound functions as a modulator of a larger signaling complex, a concept supported by its ability to temper inflammatory responses without causing broad immunosuppression.[1]

Quantitative Data

The binding affinities of this compound for its molecular targets have been quantified using Kinetic Exclusion Assay (KinExA), a solution-phase method that measures binding interactions in a near-native state. The dissociation constants (Kd) are summarized in the table below.

| Interacting Molecules | Dissociation Constant (Kd) | Reference |

| This compound and CD40 | 109.69 nM | [1] |

| This compound and CD40 + CD11a/CD18 | 166.78 nM | [1] |

| This compound and CD40 + CD11b/CD18 | 7.09 nM | [1] |

Table 1: Binding Affinities of this compound determined by KinExA.

Experimental Protocols

Peptide Synthesis and Purification

The this compound peptide (sequence: VLQWAKKGYYTMKSN) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using a ninhydrin (B49086) test.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Co-Immunoprecipitation (Co-IP) of CD40 and Integrins with this compound

This protocol describes the co-immunoprecipitation of CD40 and its associated integrins from cell lysates using the this compound peptide.

Protocol:

-

Cell Culture and Lysis: Culture immune cells (e.g., splenocytes from NOD mice) to a sufficient density. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease inhibitors) on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

-

Immunoprecipitation: Add biotinylated this compound peptide to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated this compound and any bound proteins.

-

Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CD40, CD11a, CD11b, and CD18, followed by HRP-conjugated secondary antibodies for detection by chemiluminescence.

Kinetic Exclusion Assay (KinExA)

This protocol outlines the measurement of binding affinity between this compound and its target proteins in solution.

Protocol:

-

Reagent Preparation: Prepare solutions of the constant binding partner (CBP; e.g., recombinant CD40) and the titrant (this compound) in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA).

-

Equilibration: Prepare a series of samples with a constant concentration of the CBP and varying concentrations of the titrant. Allow the samples to reach equilibrium.

-

KinExA Measurement: Flow the equilibrated samples through a microcapillary coated with the titrant (this compound). A fraction of the free CBP will bind to the capillary.

-

Detection: Detect the captured CBP using a fluorescently labeled secondary antibody.

-

Data Analysis: Plot the signal as a function of the titrant concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

Fluorescent Peptide Cell Staining and Flow Cytometry

This protocol describes the staining of cells with a fluorescently labeled this compound peptide to assess its binding to cell surface receptors.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of immune cells (e.g., NAMALWA cells or primary lymphocytes) in flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide).

-

Fc Receptor Blocking: Block Fc receptors by incubating the cells with an Fc-blocking antibody to prevent non-specific antibody binding.

-

Staining: Incubate the cells with a fluorescently labeled this compound peptide (e.g., FITC-KGYY15) at a predetermined optimal concentration for 30 minutes on ice in the dark.

-

Co-staining (Optional): For multi-color analysis, co-stain the cells with fluorescently labeled antibodies against CD40, CD11a, CD11b, or CD18.

-

Washing: Wash the cells twice with cold staining buffer to remove unbound peptide and antibodies.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells positive for this compound binding and the mean fluorescence intensity.

Signaling Pathways and Visualization

This compound is proposed to modulate the signaling downstream of CD40 and the integrins CD11a/CD18 and CD11b/CD18. The following diagrams illustrate the key signaling pathways involved and the putative points of intervention by this compound.

Figure 1: Overview of this compound modulation of CD40 and integrin signaling.

Figure 2: Experimental workflow for this compound characterization.

Conclusion

The this compound peptide represents a novel therapeutic strategy for autoimmune diseases by modulating the complex interplay between CD40 and β2 integrins. Its unique mechanism of action, which appears to temper rather than ablate inflammatory signaling, offers a potentially safer alternative to previous antibody-based therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and to develop next-generation modulators of the CD40-integrin signaling nexus. Further studies are warranted to fully elucidate the downstream signaling events modulated by this compound and to translate its promising preclinical efficacy into clinical applications.

References

- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. medicineinnovates.com [medicineinnovates.com]

The Role of KGYY15 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases represent a significant challenge in modern medicine, characterized by the immune system mistakenly attacking the body's own tissues. A key signaling pathway implicated in the pathogenesis of numerous autoimmune disorders is the interaction between the CD40 receptor and its ligand, CD154 (CD40L). While therapeutic blockade of this pathway has shown promise, early attempts using monoclonal antibodies were hampered by adverse events. This has spurred the development of alternative modulatory strategies. This technical guide provides an in-depth overview of KGYY15, a 15-amino-acid peptide derived from CD154, and its role in preclinical autoimmune disease models. This compound has demonstrated significant efficacy in the non-obese diabetic (NOD) mouse model of type 1 diabetes, not only preventing disease but also reversing new-onset hyperglycemia.[1][2][3][4][5] Its mechanism of action involves the modulation of the CD40-CD154 signaling nexus and a novel interaction with integrins, suggesting a more nuanced approach than complete pathway inhibition. This document details the quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic 15-amino-acid peptide with the sequence VLQWAKKGYYTMKSN, corresponding to a region of the murine CD154 protein known to be critical for its interaction with CD40.[1][5] It was developed as a therapeutic alternative to monoclonal antibodies targeting the CD40-CD154 pathway, aiming to avoid the thrombotic events observed in earlier clinical trials.[2][3][4] The rationale behind this compound is to modulate, rather than completely block, the pro-inflammatory signals mediated by CD40, thereby controlling autoimmune responses without inducing broad immunosuppression.[1][2][3]

Mechanism of Action: A Dual Target Modulator

The primary target of this compound is the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, as well as on some T cells.[6] The interaction between CD40 and CD154 on activated T cells is a critical co-stimulatory signal for T cell activation, B cell proliferation and differentiation, and macrophage activation.

Recent studies have revealed a more complex mechanism of action for this compound, extending beyond simple CD40-CD154 interaction. This compound has been shown to also interact with β2 integrins, specifically CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This dual interaction is believed to be key to its modulatory effects.

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with a complex of CD40 and integrins on the cell surface. This interaction is thought to temper the downstream signaling cascades typically activated by the CD40-CD154 engagement, which include the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. By binding to this molecular complex, this compound may alter the conformation or localization of CD40, leading to a modified, less inflammatory signal.

This compound in a Type 1 Diabetes Mellitus Model

The most comprehensive preclinical data for this compound comes from the non-obese diabetic (NOD) mouse model, which spontaneously develops an autoimmune form of diabetes that closely mimics human type 1 diabetes.

Quantitative Data

The efficacy of this compound in the NOD mouse model is summarized in the tables below.

Table 1: Prevention of Type 1 Diabetes in NOD Mice

| Treatment Group | Incidence of Diabetes | Mean Onset of Diabetes (days) | Reference |

| This compound (1 mg/kg, weekly) | 10% | Significantly delayed | [5] |

| Control (Scrambled Peptide) | 80-90% | ~18 weeks | [5] |

Table 2: Reversal of New-Onset Hyperglycemia in NOD Mice

| Treatment Group | Reversal of Hyperglycemia | Time to Euglycemia | Reference |

| This compound (4 mg/kg, daily) | 56% | 1-2 days | [5] |

| Control (Insulin only) | 0% | N/A | [7][8] |

Table 3: Binding Affinities of this compound

| Interacting Molecules | Binding Affinity (Kd) | Reference |

| This compound and CD40 | 109.69 nM | [2][9] |

| This compound and CD40 + CD11a/CD18 | 166.78 nM | [2][9] |

| This compound and CD40 + CD11b/CD18 | 7.09 nM | [2][9] |

This compound in Other Autoimmune Disease Models

While extensive data exists for type 1 diabetes, the role of this compound in other autoimmune diseases is an active area of investigation. The involvement of the CD40-CD154 pathway in diseases like multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus suggests that this compound could have therapeutic potential in these conditions as well.

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis Model)

Direct studies on this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis are limited. However, a related, shorter peptide, KGYY6, has been shown to ameliorate EAE symptoms.[1] This suggests that targeting this specific region of CD154 is a viable strategy for mitigating autoimmune neuroinflammation.

Rheumatoid Arthritis and Systemic Lupus Erythematosus

Currently, there is a lack of published data on the use of this compound in preclinical models of rheumatoid arthritis (e.g., collagen-induced arthritis) and systemic lupus erythematosus. However, given the established role of the CD40-CD154 pathway in the pathogenesis of both diseases, this compound represents a promising candidate for future investigation.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.

General Experimental Workflow

The investigation of this compound in autoimmune models typically follows a workflow that includes in vitro characterization of its binding properties and in vivo assessment of its therapeutic efficacy.

Peptide Synthesis and Purification

-

Synthesis: this compound (VLQWAKKGYYTMKSN) and scrambled control peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry.

In Vivo Administration in NOD Mice

-

Animals: Female non-obese diabetic (NOD) mice are used.

-

Prophylactic Treatment: For prevention studies, treatment with this compound (e.g., 1 mg/kg) or a control peptide is initiated in pre-diabetic mice and administered weekly via intraperitoneal injection.

-

Therapeutic Treatment: For reversal studies, mice are monitored for hyperglycemia (blood glucose > 250 mg/dL on two consecutive days). Upon diagnosis, treatment with this compound (e.g., 4 mg/kg) is administered daily.

-

Monitoring: Blood glucose levels are monitored regularly using a glucometer.

Co-Immunoprecipitation

-

Cell Lysis: Splenocytes or peripheral blood mononuclear cells (PBMCs) from NOD or control (e.g., BALB/c) mice are lysed in a suitable buffer.

-

Immunoprecipitation: The cell lysate is incubated with biotinylated this compound or a control peptide, followed by the addition of streptavidin-coated magnetic beads to pull down the peptide and any interacting proteins.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against CD40, CD11a, and CD11b to detect interactions.

Flow Cytometry for Immune Cell Analysis

-

Cell Preparation: Single-cell suspensions are prepared from spleen, lymph nodes, or peripheral blood.

-

Fc Block: Cells are incubated with an Fc receptor blocking antibody to prevent non-specific antibody binding.

-

Surface Staining: Cells are stained with a panel of fluorescently labeled antibodies against various cell surface markers (e.g., CD4, CD8, B220, CD40, CD11a, CD11b, CD18) to identify different immune cell populations.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using flow cytometry software to quantify the frequencies and phenotypes of different immune cell subsets.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for autoimmune diseases, with a novel mechanism of action that modulates the CD40 and integrin signaling pathways. The robust preclinical data in the type 1 diabetes model provides a strong rationale for its further development. Future research should focus on:

-

Elucidating the precise molecular interactions and downstream signaling events modulated by this compound.

-

Evaluating the efficacy of this compound in other autoimmune disease models, such as those for multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.

-

Conducting pharmacokinetic and toxicology studies to support the translation of this compound to clinical trials.

The development of this compound and similar peptide-based immunomodulators offers a new avenue for the treatment of autoimmune diseases, potentially providing a safer and more targeted approach than existing therapies.

References

- 1. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicineinnovates.com [medicineinnovates.com]

- 7. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Modulatory Role of KGYY15 at the Intersection of CD40 and Integrin Signaling: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the 15-amino-acid peptide, KGYY15, and its interactions with integrin receptors, a critical nexus in autoimmune and inflammatory responses. This compound, derived from the CD154 protein, has emerged as a significant modulator of the pro-inflammatory nexus by engaging with both CD40 and specific integrins, offering a nuanced therapeutic approach compared to complete signaling inhibition.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Executive Summary

This compound is a synthetic peptide with the sequence VLQWAKKGYYTMKSN, corresponding to amino acids 136-150 of mouse CD154.[3] This region is crucial for the interaction with its primary receptor, CD40, a key player in immune activation.[3][4] However, compelling evidence demonstrates that this compound also directly interacts with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This dual interaction capability allows this compound to modulate, rather than completely block, CD40-mediated signaling, which is a significant advantage in therapeutic applications where preserving normal immune function is paramount.[1][2] Preclinical studies in non-obese diabetic (NOD) mice have shown that this compound can prevent and even reverse type 1 diabetes, highlighting its therapeutic potential.[5][6]

Quantitative Interaction Analysis

The binding affinities of this compound for CD40 and integrin receptors have been quantified using KinExA (Kinetic Exclusion Assay), a solution-phase method to measure biomolecular interactions. The dissociation constants (Kd) from these experiments are summarized below.

| Interacting Molecules | Dissociation Constant (Kd) | Reference |

| This compound and CD40 | 109.69 nM | [1] |

| This compound with CD11a/CD18 + CD40 | 166.78 nM | [1] |

| This compound with CD11b/CD18 + CD40 | 7.09 nM | [1] |

These data reveal that the presence of CD11b/CD18 significantly enhances the binding affinity of this compound for the CD40 complex, suggesting a cooperative binding mechanism. Conversely, the presence of CD11a/CD18 appears to slightly weaken the interaction with CD40.[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the interaction of this compound with integrin receptors.

Co-immunoprecipitation

This technique was used to demonstrate the physical interaction between this compound and integrin subunits in cellular extracts.

-

Cell Lysis: Immune cells from NOD and BALB/c mice were lysed to extract cellular proteins.

-

Immunoprecipitation: The cell lysates were incubated with this compound peptide to allow for the formation of protein-peptide complexes.

-

Complex Capture: The this compound-protein complexes were then captured, typically using beads conjugated with an antibody or a tag on the peptide.

-

Western Blot Analysis: The captured proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CD11a, CD11b, and CD18 to detect their presence in the immunoprecipitated complex. Results indicated that this compound successfully immunoprecipitated CD11a and CD11b.[1]

Flow Cytometry for Binding Competition Assays

Flow cytometry was utilized to assess the binding of a fluorescently labeled this compound peptide to cells and to determine if this binding could be blocked by integrin-specific antibodies or recombinant proteins.

-

Cell Preparation: NAMALWA cells, which express the target receptors, were used.

-

Competition: The cells were pre-incubated with either recombinant CD11a/CD18 or CD11b/CD18 proteins, or with antibodies specific for these integrins.

-

Fluorescent Peptide Incubation: A fluorescein-conjugated version of this compound was then added to the cell suspension.

-

Data Acquisition and Analysis: The fluorescence intensity of the cells was measured using a Cytoflex flow cytometer. A reduction in fluorescence in the presence of the competitors indicates that this compound binding to the cell surface is at least partially mediated by the targeted integrins. The data was analyzed using FlowJo software.[1]

Kinetic Exclusion Assay (KinExA)

KinExA was employed for the quantitative measurement of binding affinities in solution.

-

Reagents: Recombinant CD40, CD11a/CD18, and CD11b/CD18 proteins, and the this compound peptide were used.

-

Assay Principle: A constant concentration of the receptor (e.g., CD40) is pre-incubated with varying concentrations of the ligand (this compound) to reach equilibrium.

-

Measurement: The mixture is then passed over beads coated with the receptor, and the amount of free receptor captured on the beads is detected using a fluorescently labeled secondary antibody.

-

Data Analysis: The amount of free receptor is inversely proportional to the amount of ligand-bound receptor in the solution. By plotting the free receptor concentration against the ligand concentration, a binding curve is generated from which the Kd can be calculated.[1]

Signaling Pathways and Logical Relationships

The interaction of this compound with both CD40 and integrins suggests a complex modulatory role in cell signaling. The following diagrams illustrate the key interactions and the proposed mechanism of action.

Figure 1: this compound interaction with CD40 and integrin receptors on the immune cell surface.

The diagram above illustrates that this compound can directly bind to CD40 as well as the integrins CD11a/CD18 and CD11b/CD18.[1] This is in contrast to the natural ligand CD154, which also interacts with these receptors.[1]

Figure 2: Proposed modulatory mechanism of this compound on the CD40 signaling pathway.

This schematic proposes that by interacting with both CD40 and integrins, this compound modulates the downstream pro-inflammatory signals that are typically initiated by the CD40-CD154 interaction.[1][7] This modulation, rather than complete blockage, leads to the control of autoimmune inflammation while potentially preserving necessary immune functions.[1][2]

Figure 3: Experimental workflow for the this compound cell binding competition assay.

This workflow diagram outlines the key steps in determining the specificity of this compound binding to cell surface receptors using a competitive binding assay analyzed by flow cytometry.[1]

Conclusion

The peptide this compound represents a novel therapeutic strategy for autoimmune diseases by targeting the complex interplay between CD40 and integrin signaling. Its ability to modulate rather than ablate these pathways offers a significant advantage over traditional immunosuppressive therapies. The quantitative binding data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers in the field of immunology and autoimmune disease. Further investigation into the precise downstream signaling events modulated by this compound will be crucial for its clinical translation.

References

- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 5. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicineinnovates.com [medicineinnovates.com]

The Peptide KGYY15: A Modulator of the CD40-Integrin Proinflammatory Nexus in T-Cell Activation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The CD40-CD154 signaling pathway is a critical co-stimulatory axis in the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases. Therapeutic strategies aimed at blocking this interaction have historically faced challenges, including adverse thromboembolic events. The 15-amino-acid peptide, KGYY15, has emerged as a promising alternative, not by complete inhibition, but by modulating the intricate signaling nexus between CD40 and associated integrins. This document provides a comprehensive technical overview of this compound, its mechanism of action, effects on T-cell activation, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is a synthetic peptide with the sequence VLQWAKKGYYTMKSN.[1] Its primary target is the CD40 receptor, a member of the tumor necrosis factor receptor superfamily expressed on antigen-presenting cells (APCs) and a subset of T-cells known as Th40 cells.[1][2] Unlike traditional monoclonal antibody therapies that aim to completely block the CD40-CD154 interaction, this compound acts as a modulator.[1] Preclinical studies have demonstrated its efficacy in preventing type 1 diabetes in over 90% of cases and reversing recent-onset hyperglycemia in 56% of cases in mouse models.[1][3] This therapeutic effect is achieved by normalizing effector T-cell levels rather than inducing broad immunosuppression.[1][3][4]

A key aspect of this compound's function is its interaction with not only CD40 but also with the leukocyte-specific integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][3] This dual interaction complicates the traditional understanding of the CD40-CD154 pathway and points to a more complex "proinflammatory nexus" where these molecules are interconnected.[1]

Quantitative Data: Binding Affinities

The binding affinity of this compound to CD40 and its complexes with integrins has been quantified using Kinetic Exclusion Assay (KinExA). These solution-phase measurements reveal a nuanced interaction that is significantly influenced by the presence of specific integrins.

| Interacting Molecules | Binding Affinity (Kd) |

| This compound with recombinant CD40 | 109.69 nM[1] |

| This compound with recombinant CD40 + CD11a/CD18 | 166.78 nM[1] |

| This compound with recombinant CD40 + CD11b/CD18 | 7.09 nM[1] |

These data suggest that the presence of the integrin CD11b/CD18 significantly enhances the binding of this compound to CD40, indicating a potential cooperative binding mechanism. Conversely, the CD11a/CD18 integrin appears to slightly decrease the binding affinity.

Signaling Pathways and Molecular Interactions

This compound modulates a complex interplay between CD40 and integrin signaling pathways. Integrins can exist in a bent, low-affinity state or an erect, high-affinity state, and this conformation can be influenced by ions such as Mn2+, which acts as an activator.[1] The activation of integrins can, in turn, alter the surface expression and availability of CD40.[1] this compound interacts with this nexus, influencing the downstream signaling that leads to T-cell activation and cytokine production.

The diagram above illustrates the central role of this compound in modulating the interactions between CD40, its ligand CD154, and associated integrins, ultimately leading to a controlled T-cell activation response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Immunoprecipitation and Western Blotting

This protocol is used to demonstrate the physical interaction between this compound and its target proteins.

Experimental Workflow:

Detailed Steps:

-

Cell Lysis: Prepare whole-cell lysates from isolated immune cells (e.g., splenic T-cells from BALB/c or NOD mice) using a suitable lysis buffer.

-

Incubation with this compound: Incubate the cell lysate with FITC-conjugated this compound peptide to allow for binding to target proteins.

-

Immunoprecipitation: Add anti-FITC antibody-conjugated magnetic beads to the lysate and incubate to capture the this compound-protein complexes.

-

Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

SDS-PAGE and Western Blot: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Probing: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., anti-CD40, anti-CD11a, anti-CD11b, anti-CD18), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Flow Cytometry for Binding Competition Assay

This protocol is used to demonstrate that this compound binding to cells can be blocked by recombinant proteins or antibodies against its targets.

Detailed Steps:

-

Cell Preparation: Use a suitable cell line, such as the human Burkitt's lymphoma cell line NAMALWA, which expresses the target proteins.[1]

-

Competition Incubation: Incubate the cells with potential competitors, such as recombinant CD40, CD11a/CD18, CD11b/CD18 proteins, or antibodies against CD11a and CD11b.[1]

-

This compound Staining: Add FITC-conjugated this compound to the cell suspension and incubate.

-

Washing: Wash the cells to remove unbound peptide.

-

Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the FITC signal. A decrease in MFI in the presence of a competitor indicates binding inhibition.

Kinetic Exclusion Assay (KinExA)

This solution-phase assay is used to determine the binding affinity (Kd) between this compound and its target proteins.

Detailed Steps:

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of the target protein (e.g., recombinant CD40) and varying concentrations of this compound.

-

Equilibration: Allow the solutions to reach equilibrium.

-

Measurement: Pass the equilibrated samples through a flow cell containing beads coated with the target protein. The amount of free target protein in the solution that binds to the beads is measured by a fluorescently labeled secondary antibody.

-

Data Analysis: The data are fitted to a 1:1 binding model to calculate the dissociation constant (Kd).

Conclusion

The peptide this compound represents a novel therapeutic approach for autoimmune diseases by modulating the CD40-integrin signaling nexus rather than complete pathway inhibition. Its unique mechanism of action, which involves interactions with both CD40 and leukocyte-specific integrins, offers the potential for a more targeted and less immunosuppressive therapy. The quantitative binding data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar modulatory peptides.

References

- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicineinnovates.com [medicineinnovates.com]

- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of KGYY15 in Modulating Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 15-amino-acid peptide, KGYY15, and its role in modulating cytokine profiles, primarily in the context of autoimmune diseases such as type 1 diabetes. This compound has emerged as a promising therapeutic candidate due to its ability to selectively modulate the CD40-CD154 signaling pathway, offering a nuanced approach to controlling inflammation without causing broad immunosuppression.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide derived from the sequence of CD154 (CD40 ligand), a critical molecule in the co-stimulatory signaling required for T-cell activation and subsequent immune responses.[2] The interaction between CD40, a member of the tumor necrosis factor receptor superfamily, and CD154 is a pivotal point in the inflammatory cascade.[3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders.

This compound functions by targeting CD40-positive cells, particularly a pathogenic subset of CD4+ T cells known as Th40 cells, which are key drivers in the autoimmune destruction of pancreatic β-cells in type 1 diabetes.[2][4] Unlike monoclonal antibodies that aim to completely block the CD40-CD154 interaction and have been associated with adverse thrombotic events, this compound appears to modulate the signaling, leading to a normalization of effector T-cell levels rather than their ablation.[1][5] Furthermore, recent studies have revealed that this compound also interacts with integrins, specifically CD11a/CD18 and CD11b/CD18, adding another layer of complexity and potential therapeutic advantage to its mechanism of action.[5]

Data Presentation: Modulation of Cytokine Profiles by this compound

In preclinical studies using the non-obese diabetic (NOD) mouse model of type 1 diabetes, this compound treatment has been shown to significantly alter the cytokine production of pathogenic Th40 cells. The following table summarizes the key quantitative findings on cytokine modulation.

| Cytokine | Tissue Source | Effect of this compound Treatment | Significance |

| IFN-γ | Peripheral Lymph Nodes | Reduced | Statistically Significant |

| TNF-α | Peripheral Lymph Nodes | Reduced | Statistically Significant |

| IL-6 | Peripheral Lymph Nodes | Reduced | Statistically Significant |

| IL-2 | Peripheral Lymph Nodes | No Significant Change | - |

| TNF-α | Pancreatic Lymph Nodes | Reduced | Statistically Significant |

| IL-6 | Pancreatic Lymph Nodes | Reduced | Statistically Significant |

| IL-2 | Pancreatic Lymph Nodes | Reduced | Statistically Significant |

| Various | Spleen | Reduction observed | Not Statistically Significant |

Data extracted from studies on Th40 cells from NOD mice treated with this compound.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

References

- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. T cells interact with T cells via CD40-CD154 to promote autoimmunity in T1D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of CD40 identifies a unique pathogenic T cell population in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Modulatory Effects of the KGYY15 Peptide on Th40 Cell Function and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases are often characterized by dysregulated T cell homeostasis. A specific subset of T cells, CD4loCD40+ T cells (termed Th40), have been identified as a key auto-aggressive population that is significantly expanded in autoimmune conditions.[1][2] These cells are implicated in the pathogenesis of diseases like type 1 diabetes.[1] The CD40-CD154 signaling pathway is critical in autoimmunity, and its modulation presents a promising therapeutic strategy.[3][4] This document outlines the technical profile of KGYY15, a 15-amino-acid peptide designed to modulate the CD40 signaling nexus.[3] this compound interacts with CD40 and the integrins CD11a/CD18 and CD11b/CD18, suggesting a mechanism that alters inflammatory signaling rather than causing broad immunosuppression.[3] This guide provides a comprehensive overview of the peptide's impact on Th40 cell activity, detailing quantitative effects, experimental methodologies, and the underlying signaling pathways.

Introduction

T helper (Th) cells are central to the adaptive immune response, and their differentiation into subsets like Th1 and Th2 dictates the nature of the immune reaction.[5] In autoimmune settings, the balance of these subsets is disrupted. Th40 cells, a CD4loCD40+ population, exhibit heightened pro-inflammatory activity and are crucial in driving autoimmune pathology.[1][6] These cells show exaggerated CD40 expression and are poised for survival and proliferation, contributing to the breakdown of T cell homeostasis.[1][2]